molecular formula C15H14N4O4 B2771821 3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1286710-19-7

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2771821
M. Wt: 314.301
InChI Key: MJJPHBPUFKVNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C2H2N2O . They appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions . For example, a five-step synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids was developed, starting from substituted benzonitriles .


Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered ring containing three nitrogen atoms and two oxygen atoms . The exact structure of the compound you mentioned would depend on the specific arrangement of these atoms and the attached functional groups.

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing azetidine and oxadiazole units have been synthesized and evaluated for various biological activities. For instance, a study detailed the synthesis and anti-inflammatory activity of indolyl azetidinones, highlighting the potential of azetidine derivatives in developing anti-inflammatory agents (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990). Similarly, the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrated their antibacterial and antifungal activities (K. Mistry, K. R. Desai, 2006).

Chemical Reactions and Intermediates

Research has also focused on the chemistry of cyclic aminooxycarbenes and related structures, offering insights into the reactivity and potential applications of oxadiazoline and azetidine derivatives in synthetic chemistry. For example, the thermolysis of Δ3-1,3,4-oxadiazolines to generate aminooxycarbenes and their subsequent reactions were detailed, providing a basis for understanding the chemical behavior and synthetic utility of these compounds (Philippe Couture, J. Warkentin, 1997).

Antimicrobial Applications

The antimicrobial potential of benzimidazole derivatives incorporating 1,3,4-oxadiazole has been explored, indicating the significance of integrating oxadiazole units into molecular frameworks for enhancing antimicrobial efficacy. For instance, novel benzimidazole Schiff’s bases and their derivatives showed promising antimicrobial and molluscicidal activities (Z. M. Nofal, H. Fahmy, H. Mohamed, 2002).

properties

IUPAC Name

3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-9-16-14(23-17-9)10-6-18(7-10)13(20)8-19-11-4-2-3-5-12(11)22-15(19)21/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJPHBPUFKVNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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